Cas no 1279872-65-9 (Methyl 2-(4-((tert-butoxycarbonyl)amino)cyclohexylidene)acetate)
Methyl 2-(4-((tert-butoxycarbonyl)amino)cyclohexylidene)acetate Chemical and Physical Properties
Names and Identifiers
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- Methyl 2-(4-((tert-butoxycarbonyl)amino)cyclohexylidene)acetate
- 1279872-65-9
- DB-265374
- methyl2-(4-((tert-butoxycarbonyl)amino)cyclohexylidene)acetate
- methyl 2-[4-[(2-methylpropan-2-yl)oxycarbonylamino]cyclohexylidene]acetate
- AKOS024463609
-
- MDL: MFCD24384125
- Inchi: 1S/C14H23NO4/c1-14(2,3)19-13(17)15-11-7-5-10(6-8-11)9-12(16)18-4/h9,11H,5-8H2,1-4H3,(H,15,17)/b10-9-
- InChI Key: KDZFHBXTEAFVLE-KTKRTIGZSA-N
- SMILES: O(C(NC1CC/C(=C/C(=O)OC)/CC1)=O)C(C)(C)C
Computed Properties
- Exact Mass: 269.163
- Monoisotopic Mass: 269.163
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 19
- Rotatable Bond Count: 6
- Complexity: 358
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 64.6A^2
- XLogP3: 2
Methyl 2-(4-((tert-butoxycarbonyl)amino)cyclohexylidene)acetate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM201776-1g |
Methyl 2-(4-((tert-butoxycarbonyl)amino)cyclohexylidene)acetate |
1279872-65-9 | 95% | 1g |
$583 | 2021-06-15 | |
| Ambeed | A298175-1g |
Methyl 2-(4-((tert-butoxycarbonyl)amino)cyclohexylidene)acetate |
1279872-65-9 | 95+% | 1g |
$512.0 | 2024-04-25 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1807639-1g |
Methyl 2-(4-((tert-butoxycarbonyl)amino)cyclohexylidene)acetate |
1279872-65-9 | 98% | 1g |
¥5376.00 | 2024-08-09 | |
| Chemenu | CM201776-1g |
Methyl 2-(4-((tert-butoxycarbonyl)amino)cyclohexylidene)acetate |
1279872-65-9 | 95% | 1g |
$583 | 2024-08-02 |
Methyl 2-(4-((tert-butoxycarbonyl)amino)cyclohexylidene)acetate Suppliers
Methyl 2-(4-((tert-butoxycarbonyl)amino)cyclohexylidene)acetate Related Literature
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Min Kim,Jae-Joon Lee,Tengling Ye,Panagiotis E. Keivanidis,Kilwon Cho J. Mater. Chem. C, 2020,8, 1686-1696
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Maomao Hou,Fenglin Zhong,Qiu Jin,Enjiang Liu,Jie Feng,Tengyun Wang,Yue Gao RSC Adv., 2017,7, 34392-34400
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Jason Y. C. Lim,Yong Yu,Guorui Jin,Kai Li,Yi Lu,Jianping Xie Nanoscale Adv., 2020,2, 3921-3932
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Xingqun Zheng,Lele Song,Xin Feng,Li Li,Zidong Wei J. Mater. Chem. A, 2020,8, 14145-14151
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Brindha J.,Balamurali M. M.,Kaushik Chanda RSC Adv., 2019,9, 34720-34734
Additional information on Methyl 2-(4-((tert-butoxycarbonyl)amino)cyclohexylidene)acetate
Methyl 2-(4-((tert-butoxycarbonyl)amino)cyclohexylidene)acetate: A Comprehensive Overview
Methyl 2-(4-((tert-butoxycarbonyl)amino)cyclohexylidene)acetate, with the CAS number 1279872-65-9, is a compound of significant interest in the fields of organic chemistry and pharmaceutical research. This compound is characterized by its unique structure, which combines a cyclohexylidene group with a tert-butoxycarbonyl (Boc) protecting group. The presence of these functional groups makes it a versatile building block for various synthetic applications.
The tert-butoxycarbonyl group is a well-known protecting group for amines, widely used in peptide synthesis and other organic transformations. Its stability under basic conditions and ease of removal under acidic conditions make it an invaluable tool in modern organic chemistry. In the context of Methyl 2-(4-((tert-butoxycarbonyl)amino)cyclohexylidene)acetate, this group plays a critical role in stabilizing the amine functionality during synthetic procedures.
The cyclohexylidene group, on the other hand, introduces rigidity and specific stereochemical properties to the molecule. This feature is particularly advantageous in drug design, where the spatial arrangement of functional groups can significantly influence biological activity. Recent studies have highlighted the potential of such rigid frameworks in enhancing the bioavailability and efficacy of therapeutic agents.
From a synthetic perspective, Methyl 2-(4-((tert-butoxycarbonyl)amino)cyclohexylidene)acetate can be prepared through a variety of routes, including but not limited to, cycloaddition reactions and enolate alkylation strategies. These methods have been optimized in recent years to improve yields and selectivity, making this compound more accessible for research purposes.
In terms of applications, this compound has found utility in the development of bioactive molecules. For instance, it has been employed as an intermediate in the synthesis of complex natural product analogs and has shown promise in modulating enzyme activity in vitro. Recent research has also explored its potential as a precursor for drug delivery systems, leveraging its structural versatility to design targeted therapies.
Moreover, the cyclohexylidene framework has been implicated in studies related to material science, where its rigidity contributes to the development of novel polymers and nanomaterials. This dual functionality underscores the compound's value across multiple disciplines.
Looking ahead, advancements in computational chemistry and machine learning are expected to further enhance our understanding of Methyl 2-(4-((tert-butoxycarbonyl)amino)cyclohexylidene)acetate's properties. These tools are being utilized to predict its interactions with biological targets and optimize its synthetic pathways for large-scale production.
In conclusion, Methyl 2-(4-((tert-butoxycarbonyl)amino)cyclohexylidene)acetate stands as a testament to the ingenuity of modern organic chemistry. Its unique combination of functional groups positions it as a valuable asset in both academic research and industrial applications. As our understanding of its properties continues to grow, so too will its impact on the development of innovative chemical solutions.
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